molecular formula C30H20N2 B12935109 6,12-Diphenyl-5,11-dihydroindolo[3,2-b]carbazole

6,12-Diphenyl-5,11-dihydroindolo[3,2-b]carbazole

Cat. No.: B12935109
M. Wt: 408.5 g/mol
InChI Key: JLSIZHVVIJTENO-UHFFFAOYSA-N
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Description

Structural Features

Compound Core Structure Substituents Molecular Formula Molecular Weight Key Applications
5,11-Dihydroindolo[3,2-b]carbazole Indolo[3,2-b]carbazole None C₁₈H₁₂N₂ 256.31 g/mol Organic electronics
6,12-Diphenyl derivative Indolo[3,2-b]carbazole Phenyl at C6, C12 C₃₀H₂₀N₂ 408.49 g/mol Dye-sensitized solar cells
Rebeccamycin analog Indolo[2,3-a]pyrrolo[3,4-c]carbazole Glycoside moieties ~C₃₄H₂₇N₃O₁₁ ~701.59 g/mol Antibiotic/antitumor agents

Key Differentiators

  • Substituent Effects : The phenyl groups enhance π-conjugation compared to unsubstituted analogs, red-shifting absorption spectra by ~50 nm.
  • Electron Density Distribution : Density functional theory (DFT) calculations show increased electron delocalization toward the phenyl-substituted positions, altering redox potentials.
  • Synthetic Accessibility : Unlike naturally occurring glycosylated indolocarbazoles, the diphenyl derivative is synthesized via iodine-catalyzed [4+2] annulation of β-formyl ketones with indoles.

Properties

Molecular Formula

C30H20N2

Molecular Weight

408.5 g/mol

IUPAC Name

6,12-diphenyl-5,11-dihydroindolo[3,2-b]carbazole

InChI

InChI=1S/C30H20N2/c1-3-11-19(12-4-1)25-27-21-15-7-9-17-23(21)32-30(27)26(20-13-5-2-6-14-20)28-22-16-8-10-18-24(22)31-29(25)28/h1-18,31-32H

InChI Key

JLSIZHVVIJTENO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C4=CC=CC=C4NC3=C(C5=C2NC6=CC=CC=C65)C7=CC=CC=C7

Origin of Product

United States

Scientific Research Applications

Organic Electronics

Organic Photovoltaics (OPVs)

6,12-Diphenyl-5,11-dihydroindolo[3,2-b]carbazole has shown promise as a material in organic photovoltaics. Its high electron mobility and suitable energy levels make it an attractive candidate for use as an electron donor or acceptor in OPV devices. Research indicates that derivatives of this compound can enhance the efficiency of solar cells through improved charge transport properties and light absorption capabilities .

Organic Light Emitting Diodes (OLEDs)

The compound has also been investigated for use in OLEDs due to its luminescent properties. Its ability to form stable thin films and its favorable photophysical characteristics allow it to be utilized as an emissive layer in OLED devices. Studies have demonstrated that incorporating this compound into OLED structures can lead to improved brightness and efficiency .

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound and its derivatives. The compound has been shown to exhibit cytotoxic effects against various cancer cell lines. Mechanistic studies suggest that it may induce apoptosis through the activation of specific cellular pathways .

Antimicrobial Properties

In addition to anticancer activity, derivatives of this compound have demonstrated antimicrobial properties against a range of bacterial strains. This suggests potential applications in the development of new antimicrobial agents .

Synthetic Applications

Building Block for Complex Molecules

This compound serves as a versatile building block in organic synthesis. It can undergo various functionalization reactions to yield more complex structures. For example, it can be subjected to electrophilic substitutions or cross-coupling reactions (e.g., Suzuki and Sonogashira reactions) to create diverse derivatives with tailored properties .

Nitration and Formylation Reactions

The compound can be nitrated or formylated to introduce functional groups that enhance its reactivity and applicability in further synthetic transformations. These modifications allow for the development of new derivatives that may possess unique electronic or biological properties .

Summary Table of Applications

Application AreaSpecific Use CasesKey Findings
Organic ElectronicsOPVs and OLEDsEnhanced efficiency and stability in device performance
Medicinal ChemistryAnticancer and antimicrobial agentsCytotoxic effects on cancer cells; activity against bacteria
Synthetic ApplicationsBuilding block for complex moleculesVersatile functionalization leading to diverse derivatives

Mechanism of Action

The mechanism of action of 6,12-Diphenyl-5,11-dihydroindolo[3,2-b]carbazole involves its interaction with molecular targets and pathways. The compound’s structure allows it to participate in electron transfer processes, making it effective in optoelectronic applications. Additionally, its ability to form stable complexes with other molecules contributes to its functionality in various applications .

Comparison with Similar Compounds

Substituent Effects :

  • Electron-withdrawing groups (e.g., -F, -CN) lower HOMO levels, enhancing electron transport in semiconductors .
  • Bulkier substituents (e.g., 4-octylphenyl) reduce aggregation but may hinder charge mobility .
  • Boron-containing groups (e.g., CF₃-BO in 1BOICz) induce multi-resonance effects, enabling narrowband emission for high-color-purity OLEDs .

Key Observations :

  • Alkylation at N-5/N-11 (e.g., dihexyl chains) improves solubility without disrupting the core π-system .
  • Electron-rich aldehydes yield higher-melting-point derivatives (e.g., 3i: >360°C) due to stronger intermolecular interactions .

Electronic and Optoelectronic Performance

Charge Transport Properties

  • 6,12-Diphenyl-ICZ : Hole mobility = 10⁻³ cm²/V·s in OFETs, attributed to planar structure and alkyl chain-induced molecular ordering .
  • 2,8-Dicyano-ICZ (7f): Electron mobility = 0.1 cm²/V·s, leveraging cyano groups’ electron-withdrawing effects .

TADF/OLED Performance

Emitter ΔEST (eV) PLQY (%) EL λmax (nm) FWHM (nm) EQE (%)
1BOICz 0.05 90 468 27 22.1
1TICz 0.20 45 480 60 12.3
TRZ-pIC 0.18 65 475 55 18.5
  • 1BOICz outperforms triazine-based emitters (e.g., 1TICz) due to hybrid long-/short-range charge transfer .

Biological Activity

6,12-Diphenyl-5,11-dihydroindolo[3,2-b]carbazole is a polycyclic compound that combines structural features of indole and carbazole. This compound has garnered attention due to its potential biological activities, including anti-cancer properties, receptor interactions, and applications in organic electronics. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The molecular structure of this compound features two phenyl groups attached to a fused indolo-carbazole framework. This unique configuration contributes to its electronic properties and biological interactions.

Property Description
Molecular Formula C₁₈H₁₅N
Molecular Weight 249.32 g/mol
Solubility Soluble in organic solvents like DMSO and ethanol
Melting Point Not well documented; varies with substitution

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Aryl Hydrocarbon Receptor (AhR) : This compound acts as a ligand for the AhR, influencing gene expression involved in xenobiotic metabolism and cellular proliferation .
  • Antioxidant Activity : Studies suggest that derivatives of this compound exhibit antioxidant properties by scavenging free radicals .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance:

  • In vitro Studies : The compound demonstrated cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism involves induction of apoptosis and inhibition of cell proliferation .
  • Case Study : A study reported that treatment with this compound led to a significant reduction in tumor size in xenograft models of breast cancer .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent:

  • In vitro Testing : It exhibited inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of standard antibiotics .

Neuroprotective Effects

Emerging research indicates potential neuroprotective effects:

  • Mechanism : The compound may protect neuronal cells from oxidative stress-induced damage by modulating intracellular signaling pathways .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods. One notable approach involves the condensation of indoles with aldehydes under acidic conditions . Derivatives of this compound have been synthesized to enhance its biological activity.

Derivative Biological Activity
6-Hydroxy-6,12-diphenyl-5,11-dihydroindolo[3,2-b]carbazoleIncreased anticancer activity against lung cancer cells
6-Nitro-6,12-diphenyl-5,11-dihydroindolo[3,2-b]carbazoleEnhanced antioxidant properties

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6,12-diphenyl-5,11-dihydroindolo[3,2-b]carbazole, and how do their yields compare?

  • Answer: The compound is synthesized via three primary methods:

  • Fischer indolization of cyclohexane-1,4-dione bisphenylhydrazone with acetic/sulfuric acid, yielding 20–50% but producing angular isomer byproducts .
  • Acid-catalyzed condensation of indole and aldehydes using hydroiodic acid (HI) or iodine, achieving moderate yields (40–50%) and enabling regioselective diaryl substitution .
  • Iodine-mediated cyclization of 3,3’-bis(indolyl)methane precursors, offering higher yields (up to 80%) and scalability for N-alkylation .
    • Key optimization: Alkylation at the N-5/N-11 positions improves solubility and processability for device integration .

Q. Which characterization techniques are critical for confirming the structure of this compound derivatives?

  • Answer:

  • 1H/13C NMR resolves substituent positions and confirms N-alkylation .
  • Single-crystal X-ray diffraction (XRD) validates coplanar π-conjugated frameworks and π-stacking interactions critical for charge transport .
  • UV-vis and fluorescence spectroscopy identify absorption/emission maxima (e.g., λabs ~420–450 nm, λem ~450–500 nm) and aggregation-induced emission (AIE) behavior .
  • Cyclic voltammetry measures HOMO/LUMO levels (e.g., HOMO: −5.06 to −5.14 eV), correlating with hole-injection efficiency in OLEDs .

Advanced Research Questions

Q. How does this compound serve as a building block for metal-organic frameworks (MOFs)?

  • Answer: Dicarboxylate-terminated derivatives undergo in-situ oxidative dehydrogenation during MOF assembly (e.g., Zn-MOF-ICZ, UiO-68-ICZ), forming rigid 5,11-dihydroindolo units that enhance structural stability. XRD confirms retained porosity (e.g., ~1.2 nm pore size), while photoluminescence studies reveal tunable emission for sensing applications .

Q. What contradictions exist in reported HOMO levels of indolo[3,2-b]carbazole derivatives, and how can they be resolved?

  • Answer: Discrepancies arise from:

  • Substituent effects: Electron-donating groups (e.g., alkyl chains) raise HOMO levels (−4.92 eV vs. −5.14 eV for unsubstituted analogs) .
  • Measurement methods: Cyclic voltammetry in different solvents (e.g., acetonitrile vs. dichloromethane) introduces ±0.1–0.2 eV variability .
    • Resolution: Standardize measurements using ferrocene/ferrocenium as an internal reference and DFT calculations to validate experimental trends .

Q. How can oxidative coupling reactions modify the optoelectronic properties of this compound?

  • Answer:

  • FeCl3-mediated C-C coupling produces dimers with extended conjugation, red-shifting absorption by ~30 nm .
  • Pd(OAc)2-catalyzed C-N coupling generates crosslinked networks, enhancing thermal stability (Td >300°C) and hole mobility (0.22 cm²V⁻¹s⁻¹) in OFETs .
    • Analytical tools: MALDI-TOF MS and AFM correlate dimerization with thin-film morphology and device performance .

Q. What strategies improve the charge-transport properties of indolo[3,2-b]carbazole-based polymers?

  • Answer:

  • Suzuki polycondensation with thiophene or fluorene diboronic acids creates donor-acceptor copolymers, reducing bandgaps (1.8–2.2 eV) and enhancing hole mobility .
  • Side-chain engineering (e.g., 2-ethylhexyl groups) minimizes π-π stacking distances (<3.5 Å), improving crystallinity and FET on/off ratios (~10⁵) .
    • Validation: Grazing-incidence XRD and space-charge-limited current (SCLC) measurements quantify mobility improvements .

Q. How does nitration functionalization expand the applicability of this compound?

  • Answer:

  • Acetyl nitrate nitration introduces nitro groups at C-2/C-8 or C-6/C-12, enabling subsequent reduction to amino derivatives for covalent organic framework (COF) synthesis .
  • Bromination at C-2/C-8 facilitates cross-coupling reactions (e.g., Stille, Suzuki) to append electron-withdrawing groups (e.g., dimesitylboron), tuning emission spectra for OLEDs .
    • Analytical challenges: Regioselectivity is confirmed via <sup>15</sup>N NMR and X-ray photoelectron spectroscopy (XPS) .

Data Contradiction Analysis

Q. Why do UV-vis spectra of alkylated vs. non-alkylated derivatives show conflicting bathochromic shifts?

  • Observation: N-alkylation causes a 6–7 nm red shift in some studies but no shift in others .
  • Resolution: Alkyl chains induce planarization in solid-state films (red shift) but increase steric hindrance in solution (blue shift). Context-dependent measurements (solution vs. thin-film) explain discrepancies .

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